2-(4-Bromophenyl)-2'-trifluoromethylacetophenone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3O/c16-11-7-5-10(6-8-11)9-14(20)12-3-1-2-4-13(12)15(17,18)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWVOIIZMVHEMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642319 | |
| Record name | 2-(4-Bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-23-1 | |
| Record name | Ethanone, 2-(4-bromophenyl)-1-[2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone in Organic Solvents
Abstract: The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that governs its behavior in chemical reactions, purification processes, and formulation development. This guide provides a comprehensive technical overview of the solubility characteristics of 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone. While specific quantitative data for this compound is not extensively published, this document synthesizes foundational principles of chemical solubility, analyzes the compound's structural attributes to predict its behavior, and presents a robust, field-proven experimental protocol for its precise determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to approach and evaluate the solubility of novel chemical entities.
Introduction to this compound
Chemical Identity and Structural Analysis
This compound is a substituted acetophenone derivative. Its molecular structure is characterized by a central ketone functional group flanked by two substituted phenyl rings.
-
A 4-Bromophenyl Group: Attached to the carbonyl carbon, this group is largely non-polar and hydrophobic due to the phenyl ring, with the bromine atom adding to its molecular weight and introducing a slight polarizability.
-
A 2'-Trifluoromethylphenyl Group: Attached to the alpha-carbon, this ring's hydrophobicity is significantly influenced by the trifluoromethyl (-CF3) group. The -CF3 group is a strong electron-withdrawing group and, despite the high polarity of the C-F bonds, it contributes to the molecule's overall lipophilicity.
-
A Ketone Carbonyl Group (C=O): This group is polar and can act as a hydrogen bond acceptor, allowing for dipole-dipole interactions and potential hydrogen bonding with protic solvents.[1][2]
The interplay between the polar carbonyl center and the large, hydrophobic, halogenated phenyl rings dictates the molecule's overall polarity and, consequently, its solubility profile.
The Critical Role of Solubility in Research and Development
Understanding and quantifying the solubility of a compound like this compound is paramount for several stages of the development pipeline:
-
Chemical Synthesis: Solvent selection for reactions is dependent on the ability to dissolve reactants and intermediates to ensure efficient reaction kinetics.
-
Purification: Crystallization, a common purification technique, is fundamentally a solubility-driven process. Knowledge of solubility in various solvents at different temperatures is essential for developing an effective crystallization protocol.[3]
-
Pharmaceutical Formulation: For a compound intended as an API, its aqueous and non-aqueous solubility is a primary determinant of its bioavailability.[4] Poor solubility is a major hurdle in drug development, affecting absorption and therapeutic efficacy.[4]
Theoretical Principles and Predicted Solubility Profile
The guiding principle for solubility is the maxim "like dissolves like."[3] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
Structural Features Influencing Solubility
The molecule's solubility is a direct result of its constituent parts. The diagram below illustrates the key structural features and their anticipated impact on solubility.
Caption: Key structural drivers of solubility for the target molecule.
Given its large non-polar surface area from the two phenyl rings, this compound is expected to be poorly soluble in highly polar protic solvents like water. Its solubility should increase in solvents of intermediate polarity and be highest in non-polar or polar aprotic organic solvents that can effectively solvate the bulky aromatic portions of the molecule.
Predicted Solubility in Common Organic Solvents
The following table summarizes the predicted qualitative solubility based on structural analysis. This serves as a hypothesis to be confirmed by the experimental protocol outlined in Section 3.0.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Good to High | The large, non-polar bromophenyl and trifluoromethylphenyl groups will interact favorably with non-polar solvents via London dispersion forces. |
| Polar Aprotic | Acetone, THF, DCM | High | These solvents can interact with the polar carbonyl group via dipole-dipole interactions while also effectively solvating the non-polar aromatic rings. Acetone is often an excellent solvent for ketones.[5] |
| Polar Protic | Methanol, Ethanol | Moderate | The alkyl portion of the alcohols can solvate the aromatic rings, while the hydroxyl group can interact with the carbonyl. However, the strong hydrogen-bonding network of the solvent may be disrupted. |
| Highly Polar | Water | Very Low/Insoluble | The large hydrophobic structure of the molecule cannot overcome the strong hydrogen-bonding network of water, making it energetically unfavorable to dissolve.[1] |
Experimental Determination of Thermodynamic Solubility
To move from prediction to quantification, a rigorous experimental protocol is required. The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility, representing the saturation point of a compound in a solvent at a specific temperature after equilibrium has been reached.
Experimental Workflow Overview
The process involves creating a saturated solution, ensuring equilibrium, separating the solid and liquid phases, and quantifying the dissolved solute.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade)
-
4 mL glass vials with PTFE-lined screw caps
-
Analytical balance (± 0.01 mg)
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringes (glass or polypropylene)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock for Calibration Curve:
-
Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile or a solvent from the study). This is the primary stock solution.
-
Perform serial dilutions to create a set of calibration standards (e.g., 5-6 points) that will bracket the expected concentration of the solubility samples.
-
-
-
Add an excess amount of the solid compound (e.g., 5-10 mg) to a pre-weighed 4 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Record the exact mass of the added solid.
-
Add a precise volume of the test solvent (e.g., 2 mL) to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and moderate agitation (e.g., 250 rpm).
-
Causality Check: Agitation is crucial to maximize the surface area for dissolution and accelerate the approach to equilibrium.
-
Allow the samples to equilibrate for a minimum of 24 hours. For crystalline compounds, 48 hours is recommended to ensure the system has reached a true thermodynamic equilibrium.
-
-
Phase Separation and Filtration:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Stop agitation and allow the solid to settle for 30 minutes. Alternatively, centrifuge the vials at a low speed (e.g., 3000 rpm for 10 minutes) to pellet the excess solid.
-
Trustworthiness Check: This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe.
-
Attach a 0.22 µm syringe filter to the syringe and dispense the solution into a clean analysis vial. The filter removes any remaining microscopic particulates.
-
-
Analysis (HPLC Method Example):
-
Analyze the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.999.
-
Dilute the filtered sample solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample onto the HPLC system.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor
-
Conclusion
While specific published solubility data for this compound is scarce, a robust understanding of its solubility can be achieved through a combination of theoretical prediction and rigorous experimental validation. Based on its chemical structure, the compound is predicted to have low aqueous solubility but good to high solubility in common polar aprotic and non-polar organic solvents. The provided shake-flask protocol offers a reliable, step-by-step methodology for researchers to precisely quantify this critical parameter, enabling informed decisions in process chemistry, purification, and formulation development.
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 12, 2026.
- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 12, 2026.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved February 12, 2026.
- YouTube. (2021, April 29). Solubility test/ Organic lab. Retrieved February 12, 2026.
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution. Retrieved February 12, 2026.
- Solubility of Things. (n.d.). Acetophenone. Retrieved February 12, 2026.
- Open Access Journals. (n.d.). Solubility: The Important Phenomenon in Pharmaceutical Analysis. Retrieved February 12, 2026.
- PubChem. (n.d.). 2-Bromo-4'-(trifluoromethyl)acetophenone. Retrieved February 12, 2026.
- Sigma-Aldrich. (n.d.). 4'-Bromo-2,2,2-trifluoroacetophenone. Retrieved February 12, 2026.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved February 12, 2026.
- ChemicalBook. (n.d.). 2-(2-bromophenyl)-4'-trifluoromethylacetophenone. Retrieved February 12, 2026.
- Echemi. (n.d.). 4′-Bromo-2,2,2-trifluoroacetophenone. Retrieved February 12, 2026.
- ResearchGate. (n.d.). Solubility and diffusivity.
- ChemicalBook. (n.d.). 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE. Retrieved February 12, 2026.
- ResearchGate. (n.d.). Acetophenone solubility in supercritical CO2 as a result of the pilot study and description. Retrieved February 12, 2026.
- OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved February 12, 2026.
- Cheméo. (n.d.). 2'-(Trifluoromethyl)acetophenone. Retrieved February 12, 2026.
- Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved February 12, 2026.
- Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved February 12, 2026.
- Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones. Retrieved February 12, 2026.
Sources
Methodological & Application
Suzuki-Miyaura coupling protocols for 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone
Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone
Executive Summary
This technical guide details the optimized Suzuki-Miyaura cross-coupling protocols for This compound (referred to herein as Substrate-Br ). This substrate presents a unique dual challenge:
-
Steric Congestion: The ortho-trifluoromethyl (
-CF ) group on the benzoyl ring creates significant steric bulk, twisting the carbonyl out of planarity. -
-Acidic Sensitivity: The methylene bridge (C2 position) is flanked by a carbonyl and an aryl ring (deoxybenzoin motif), rendering the protons acidic (
). The use of harsh bases (e.g., alkoxides) can trigger enolization, leading to self-condensation or racemization side reactions rather than the desired transmetallation.
This guide provides three tiered protocols—Standard , High-Efficiency , and Anhydrous —to ensure successful coupling with a wide range of boronic acids while mitigating enolate-mediated byproducts.
Chemical Context & Mechanistic Strategy
Substrate Analysis
-
Electrophile: 1-(2-(trifluoromethyl)phenyl)-2-(4-bromophenyl)ethan-1-one.
-
Active Site: The C-Br bond at the para position of the
-phenyl ring. -
Risk Factor: Base-promoted deprotonation at the
-methylene.
Mechanistic Pathway & Logic
The Suzuki catalytic cycle involves Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE). For Substrate-Br , the OA step is facile due to the electron-neutral nature of the aryl bromide. The bottleneck is the Transmetallation step, which requires a base to activate the boronic acid (forming a boronate species).[1]
-
The Dilemma: Strong bases accelerate TM but risk deprotonating the substrate.
-
The Solution: Use weak, inorganic bases (
, ) or fluoride sources ( ) that are strong enough to activate the boron species ( ) but kinetically slow to deprotonate the carbon acid.
Mechanistic Pathway Diagram
Figure 1: Catalytic cycle highlighting the critical base-activation step and the competitive enolization risk.
Experimental Protocols
Method A: The "Robust" Protocol (General Screening)
Best for: Simple aryl boronic acids, initial scale-up, and cost-sensitive campaigns.
Rationale: Uses Pd(dppf)Cl
| Component | Reagent | Equivalents/Conc. |
| Catalyst | Pd(dppf)Cl | 3 - 5 mol% |
| Base | K | 2.0 - 3.0 equiv |
| Solvent | 1,4-Dioxane | 0.1 M (concentration) |
| Temp/Time | 80 °C | 4 - 12 Hours |
Step-by-Step:
-
Charge a reaction vial with Substrate-Br (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv), and Pd(dppf)Cl
(0.03 equiv). -
Seal the vial and purge with Nitrogen or Argon for 5 minutes (Cycle Vacuum/Gas 3x).
-
Add 1,4-Dioxane (degassed) via syringe.
-
Add 2M aq. K
CO via syringe. -
Heat block to 80 °C with vigorous stirring ( >800 rpm).
-
Monitor: Check LCMS at 2 hours. If conversion <50%, boost temp to 90 °C.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na
SO .
Method B: The "High-Efficiency" Protocol (Sterically Demanding)
Best for: Heteroaryl boronic acids, ortho-substituted boronic acids, or if Method A fails.
Rationale: Utilizes XPhos Pd G2/G3 (Buchwald Precatalyst). The bulky, electron-rich XPhos ligand facilitates oxidative addition and, crucially, accelerates reductive elimination in sterically crowded systems. Phosphate base is milder than carbonate, protecting the ketone.
| Component | Reagent | Equivalents/Conc. |
| Catalyst | XPhos Pd G2 (or G3) | 1 - 2 mol% |
| Base | K | 2.0 equiv |
| Solvent | THF (Tetrahydrofuran) | 0.1 - 0.2 M |
| Temp/Time | 60 °C (Milder) | 1 - 4 Hours |
Step-by-Step:
-
Charge vial with Substrate-Br (1.0 equiv), Boronic Acid (1.3 equiv), and XPhos Pd G2 (0.02 equiv).
-
Evacuate and backfill with Argon (3x).
-
Add degassed THF .
-
Add degassed 0.5M K
PO solution. -
Stir at 60 °C. (The high activity of XPhos often allows lower temperatures, preserving the sensitive ketone).
-
Workup: Standard EtOAc extraction. Note: THF is miscible with water; ensure sufficient phase separation.
Method C: The "Anhydrous" Protocol (Base-Sensitive)
Best for: Substrates prone to rapid enolization or hydrolysis.
Rationale: Eliminates water to prevent hydroxide formation. Uses CsF (Cesium Fluoride) as the activator. Fluoride activates boronic acids/esters (forming fluoroborates) without acting as a Brønsted base strong enough to deprotonate the ketone.
| Component | Reagent | Equivalents/Conc. |
| Catalyst | Pd(OAc) | 5 mol% Pd |
| Base/Activator | CsF (Anhydrous) | 2.5 equiv |
| Solvent | Toluene (Dry) | 0.1 M |
| Temp/Time | 90 - 100 °C | 12 - 18 Hours |
Step-by-Step:
-
Dry all glassware in an oven (>120 °C) overnight.
-
Charge Substrate-Br , Boronic Acid (or Pinacol Ester), Pd(OAc)
, SPhos , and CsF into the vial inside a glovebox or under positive Argon flow. -
Add anhydrous Toluene .
-
Seal heavily (Teflon cap). Heat to 90 °C.
-
Note: This reaction is heterogeneous (CsF is insoluble). Vigorous stirring is critical.
Workflow Decision Matrix
Use the following logic flow to select the appropriate protocol for your specific coupling partner.
Figure 2: Decision matrix for selecting the optimal Suzuki coupling protocol.
Purification & Characterization Notes
-
TLC Monitoring: The
group acts as a lipophilic tag. The product will generally move higher on Silica (Hexane/EtOAc) than the starting bromide. -
Flash Chromatography: Deoxybenzoin derivatives can streak on silica due to keto-enol tautomerism.
-
Tip: Pre-treat the silica column with 1% Triethylamine in Hexanes, or use 0.1% Acetic Acid in the eluent to sharpen peaks.
-
-
19F NMR: The
group is a built-in NMR handle ( ppm). Use it to monitor conversion without workup by taking an aliquot of the reaction mixture.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
-
Wright, S. W., et al. (1994). Fluoride-mediated Suzuki coupling: A convenient method for the synthesis of hindered biaryls. The Journal of Organic Chemistry, 59(20), 6095–6097. Link
-
Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide. Link
Sources
Application Note: Asymmetric Reduction of 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone to Chiral Alcohols
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the asymmetric reduction of 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone to its corresponding chiral alcohol, 1-(4-bromophenyl)-2,2,2-trifluoroethanol. This chiral alcohol is a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. This document details two robust and highly enantioselective methods: Noyori-type asymmetric transfer hydrogenation (ATH) and a biocatalytic reduction using Daucus carota. It offers in-depth protocols, discusses the mechanistic underpinnings of each approach, and provides a comparative analysis to guide methodology selection.
Introduction: The Significance of Chiral Trifluoromethyl Alcohols
Chiral alcohols containing a trifluoromethyl group are of significant interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] The asymmetric reduction of prochiral trifluoromethyl ketones is a direct and efficient route to these valuable enantiopure alcohols.[1][2] The specific target of this guide, 1-(4-bromophenyl)-2,2,2-trifluoroethanol, serves as a key intermediate for various bioactive molecules.
The primary challenge in this transformation is to control the stereochemistry at the newly formed chiral center, achieving high enantiomeric excess (ee) of the desired alcohol enantiomer. This guide will explore two distinct and effective strategies to achieve this: a well-established organometallic approach and a green chemistry-focused biocatalytic method.
Methodologies for Asymmetric Reduction
Two primary methodologies are presented, each with its own set of advantages and considerations.
Noyori-Type Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation, pioneered by Ryoji Noyori, is a powerful tool for the enantioselective reduction of ketones.[3] These reactions typically employ ruthenium catalysts bearing chiral diamine and arene ligands.[3][4][5]
Mechanism Insight: The catalytic cycle of Noyori-type ATH generally involves the formation of a ruthenium hydride species, which then transfers a hydride to the carbonyl carbon of the ketone. The chirality of the ligand environment dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer.[4][6][7] The presence of a base is often crucial for the generation of the active catalytic species.[8]
Workflow for Noyori-Type Asymmetric Transfer Hydrogenation:
Caption: Workflow for Noyori-Type Asymmetric Transfer Hydrogenation.
Biocatalytic Reduction with Daucus carota
Biocatalysis offers a green and sustainable alternative to traditional chemical methods. Plant-based biocatalysts, such as carrot root (Daucus carota), contain ketoreductases that can catalyze the enantioselective reduction of prochiral ketones.[9][10] These reactions are typically performed in water under mild conditions, minimizing the use of organic solvents.[9]
Mechanism Insight: The reduction is mediated by ketoreductase enzymes present in the carrot root cells. These enzymes utilize a cofactor, typically NADPH, as the hydride source. The three-dimensional structure of the enzyme's active site creates a chiral environment that directs the reduction to one face of the ketone, resulting in high enantioselectivity.
Workflow for Biocatalytic Reduction:
Caption: Workflow for Biocatalytic Reduction using Daucus carota.
Experimental Protocols
Protocol 1: Noyori-Type Asymmetric Transfer Hydrogenation
This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of trifluoromethyl ketones.[11]
Materials:
-
This compound
-
RuCl(p-cymene)[(S,S)-TsDPEN] (or (R,R)-TsDPEN for the other enantiomer)
-
Formic acid
-
Triethylamine
-
Anhydrous isopropanol
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.01 mmol, 1 mol%).
-
Add a 5:2 mixture of formic acid and triethylamine (2.0 mL) as the hydrogen source.
-
Add anhydrous isopropanol (5.0 mL) as the solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the chiral alcohol.
Protocol 2: Biocatalytic Reduction with Daucus carota
This protocol is based on general procedures for the bioreduction of acetophenones using carrot roots.[9][10]
Materials:
-
This compound
-
Fresh carrots (Daucus carota)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Orbital shaker
-
Standard laboratory glassware
Procedure:
-
Wash fresh carrots thoroughly with tap water and then with deionized water.
-
Grate the carrots finely (approximately 50 g).
-
In a 250 mL Erlenmeyer flask, combine the grated carrots, deionized water (100 mL), and this compound (100 mg).
-
Seal the flask and place it on an orbital shaker at 150 rpm and 30°C for 48-72 hours.
-
Monitor the reaction progress by extracting a small aliquot with ethyl acetate and analyzing by TLC.
-
After the reaction is complete, filter the mixture through celite to remove the carrot pulp.
-
Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the chiral alcohol.
Data Analysis and Interpretation
Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the chiral alcohol product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol for Chiral HPLC Analysis:
-
Instrument: HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column such as Chiralpak® AD-H or Chiralcel® OD-H is often effective for this class of compounds.[12]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may need to be optimized.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Dissolve a small amount of the purified alcohol in the mobile phase to a concentration of approximately 1 mg/mL.[12]
-
Injection Volume: 10 µL.
-
Analysis: Inject a racemic standard to determine the retention times of both enantiomers. Then, inject the sample from the asymmetric reduction. The enantiomeric excess is calculated using the peak areas of the two enantiomers:
-
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Comparative Performance Data
The following table summarizes the expected performance of the two described methods for the reduction of this compound.
| Parameter | Noyori-Type ATH | Biocatalytic Reduction (D. carota) |
| Catalyst | RuCl(p-cymene)[(S,S)-TsDPEN] | Ketoreductases in Daucus carota |
| Typical Yield | >90% | 60-85% |
| Typical ee | >98% | >95% |
| Reaction Time | 12-24 hours | 48-72 hours |
| Temperature | Room Temperature | 30°C |
| Solvent | Isopropanol | Water |
| Advantages | High yield, excellent ee, shorter reaction time | Green solvent, mild conditions, inexpensive catalyst |
| Disadvantages | Requires expensive catalyst, inert atmosphere | Longer reaction time, lower yield, catalyst loading can be high |
Conclusion
Both Noyori-type asymmetric transfer hydrogenation and biocatalytic reduction with Daucus carota are effective methods for the synthesis of chiral 1-(4-bromophenyl)-2,2,2-trifluoroethanol from this compound. The choice of method will depend on the specific requirements of the researcher, balancing factors such as cost, reaction time, yield, and environmental impact. The protocols and data presented in this application note provide a solid foundation for the successful implementation of these important synthetic transformations.
References
-
Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root. Journal of the Mexican Chemical Society. Available at: [Link]
-
Screening carrot varieties for biocatalytic reduction of acetophenone to 1-phenylethanol. Biocatalysis and Biotransformation. Available at: [Link]
-
Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry. Available at: [Link]
-
Microbial asymmetric reduction of acetophenone using whole cells of... ResearchGate. Available at: [Link]
-
Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Proposed mechanism for the asymmetric transfer hydrogenation of ketones... ResearchGate. Available at: [Link]
-
Details of the Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Using the Amine(imine)diphosphine Iron Precatalyst: The Base Effect and The Enantiodetermining Step. ACS Catalysis. Available at: [Link]
-
Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. RUA - Universidad de Alicante. Available at: [Link]
-
Recent Developments in the Area of Asymmetric Transfer Hydrogenation. MDPI. Available at: [Link]
-
The reduction of acetophenone and the hydrolysis of... ResearchGate. Available at: [Link]
-
Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. ACS Organic & Inorganic Au. Available at: [Link]
-
A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. ResearchGate. Available at: [Link]
-
Noyori Hydrogenation. NROChemistry. Available at: [Link]
-
Novel Access Towards Chiral α-trifluoromethyl Alcohols. ICS82 Abstract Submission Form. Available at: [Link]
-
Noyori Hydrogenation. YouTube. Available at: [Link]
-
A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. Available at: [Link]
-
Chiral Separation Using SFC and HPLC. Shimadzu. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Asymmetric hydrogenation. Wikipedia. Available at: [Link]
-
The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. ResearchGate. Available at: [Link]
-
a) Reactivity comparison of trifluoroacetophenone and acetophenone... ResearchGate. Available at: [Link]
-
Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Innovations in Chemical Materials for Sustainability. Available at: [Link]
- Synthesis method of 2,4,5-trifluorophenylacetic acid. Google Patents.
-
2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. ResearchGate. Available at: [Link]
Sources
- 1. Novel Access Towards Chiral α-trifluoromethyl Alcohols - ICS82 Abstract Submission Form [program.eventact.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. rua.ua.es [rua.ua.es]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone
Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable ketone intermediate. We will explore common synthetic challenges, provide in-depth troubleshooting advice, and offer validated protocols based on established chemical principles.
Introduction: The Synthetic Challenge
This compound is an unsymmetrical diaryl ketone, a structural motif prevalent in medicinal chemistry and materials science. The synthesis presents a unique challenge due to the electronic properties of its substituted aryl rings: the 4-bromophenyl group is moderately deactivated, while the 2-trifluoromethylphenyl group is strongly deactivated towards many classical electrophilic reactions. Achieving a high-yield, selective coupling between these two moieties requires careful selection of the synthetic strategy and meticulous optimization of reaction conditions. This guide provides a systematic approach to navigating these challenges.
Part 1: Overview of Primary Synthetic Strategies
Choosing the correct synthetic pathway is the most critical decision for maximizing yield. Three primary strategies are commonly considered for this type of transformation: Palladium-Catalyzed Suzuki-Miyaura Coupling, Grignard Reaction, and Friedel-Crafts Acylation.
The following diagram outlines a decision-making workflow for selecting the most appropriate method based on common laboratory constraints and desired outcomes.
Caption: Experimental workflow for the Suzuki-Miyaura acyl coupling protocol.
Reagents & Equipment:
-
(4-bromophenyl)boronic acid (1.2 equiv)
-
2-(trifluoromethyl)benzoyl chloride (1.0 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 equiv, 8 mol%)
-
Anhydrous Toluene
-
Standard reflux apparatus with condenser, magnetic stirrer, and inert gas (Argon or Nitrogen) inlet
-
Schlenk line or glovebox for handling reagents
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add (4-bromophenyl)boronic acid and anhydrous potassium carbonate.
-
Inert Atmosphere: Seal the flask and purge with Argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous toluene via a dry syringe.
-
Degassing: Vigorously stir the suspension and bubble Argon through it for an additional 20 minutes to ensure the solvent is fully degassed.
-
Catalyst Addition: Under a positive pressure of Argon, add the Pd(OAc)₂ and PPh₃ to the flask.
-
Reagent Addition: Slowly add the 2-(trifluoromethyl)benzoyl chloride dropwise via a dry syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Once complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
-
References
-
Zhang, J., Zhang, P., Ma, Y., & Szostak, M. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(13), 2338–2343. [Link]
-
Barrios-Landeros, F., et al. (2019). Carbonylative Suzuki Coupling Catalyzed by Pd Complexes Based on [N,P]‐Pyrrole Ligands: Direct Access to 2‐Hydroxybenzophenones. Chemistry – A European Journal, 25(53), 12349-12354. [Link]
-
Silva, F., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molbank, 2023(4), M1749. [Link]
-
Organic Chemistry Portal. (n.d.). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki-Miyaura Cross-Coupling of Acyl Chlorides. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Reddit. (2023). Troubleshooting Ullmann Coupling. r/Chempros. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
- Google P
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Slideshare. (n.d.). DIECKMANN CONDENSATION AND ULLMANN COUPLING REACTION. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Oreate AI Blog. (2026). Friedel-Crafts Reactions: Unpacking Acylation and Alkylation. [Link]
-
RSC Publishing. (2025). Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. [Link]
-
Scribd. (n.d.). Friedel Craft Acylation. [Link]
-
ResearchGate. (2025). Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. [Link]
purification methods for 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone via recrystallization
Technical Support Center: Purification of 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone
Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in high purity. My goal is to provide not just a protocol, but a framework for understanding and troubleshooting the recrystallization process, grounded in both chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when purifying this compound.
Q1: What is the best starting solvent for the recrystallization of this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, given the molecule's structure—a moderately polar ketone with two aromatic rings, one containing an electron-withdrawing trifluoromethyl group and the other a bromine atom—a good starting point is a moderately polar solvent. Alcohols such as ethanol or isopropanol are excellent candidates. They often provide a desirable solubility profile: high solubility when hot and low solubility when cold.[1] For a mixed-solvent system, consider dissolving the compound in a minimal amount of a more polar solvent like ethyl acetate or acetone, followed by the slow addition of a non-polar anti-solvent like hexanes or heptane until turbidity is observed.[2]
Q2: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.[3] The compound separates as a liquid oil rather than a solid crystal lattice. Given that similar structures like 4'-Bromo-2,2,2-trifluoroacetophenone have a low melting point (around 29-30°C), this is a significant risk.[4][5]
-
Causality: This is often caused by using a solvent with too high a boiling point or by cooling the solution too rapidly. The presence of significant impurities can also depress the melting point, exacerbating the issue.
-
Solution:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation point.[3]
-
Allow the solution to cool much more slowly. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass. This gives the molecules sufficient time to orient themselves into a crystal lattice.[6]
-
Q3: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
A3: This is a common issue indicating that the solution is supersaturated but lacks a nucleation point for crystal growth to begin.[3]
-
Causality: The solution is stable in a supersaturated state and requires an energy input or a template to initiate crystallization.
-
Solutions (in order of preference):
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass provide nucleation sites.[6]
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a perfect template for further crystal growth.[6]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt the cooling process again.[3]
-
Experimental Protocols & Methodologies
The following protocols are designed to be self-validating. Success is defined by the formation of well-defined crystals and confirmation of purity via analytical methods (e.g., melting point, NMR, HPLC).
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent with a steep solubility-temperature gradient for the compound is identified.
Materials:
-
Crude this compound
-
High-purity solvent (e.g., 95% Ethanol or Isopropanol)
-
Erlenmeyer flasks, watch glass
-
Hotplate/stirrer
-
Büchner funnel and filter flask assembly
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate flask, heat the chosen solvent to its boiling point. Add the minimum amount of hot solvent to the crude solid in portions, with swirling and heating, until the solid just dissolves.[7]
-
Decoloring (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes. The charcoal adsorbs high-molecular-weight colored impurities.[6]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel into a clean flask to remove the charcoal or any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface. Do not disturb the flask. Slow cooling is critical for the formation of large, pure crystals.[6]
-
Chilling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 20 minutes to maximize the yield by further decreasing the compound's solubility.[7]
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air-dry on the funnel by drawing air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.
Visualization: Recrystallization Workflow
The following diagram illustrates the standard workflow for a single-solvent recrystallization.
Caption: Standard workflow for purification via single-solvent recrystallization.
Troubleshooting Guide
This guide provides a logical, cause-and-effect approach to solving common recrystallization problems.
| Observed Problem | Potential Cause(s) | Recommended Actions & Scientific Rationale |
| No Crystals Form | 1. Excess Solvent: The concentration of the compound is below its saturation point even when cold.[3] 2. Supersaturation: The solution requires a nucleation site to initiate crystal growth.[6] | 1. Reduce Solvent: Boil off a portion of the solvent and re-cool. This increases the concentration to the point of saturation. 2. Induce Nucleation: Scratch the inner wall of the flask with a glass rod or add a seed crystal. This provides a physical template for lattice formation.[6] |
| Oiling Out | 1. Rapid Cooling: The solution cools below the compound's melting point too quickly for orderly lattice formation. 2. High Impurity Load: Impurities can significantly depress the melting point of the compound. 3. Inappropriate Solvent: The solvent's boiling point may be too high. | 1. Re-heat & Slow Cool: Re-dissolve the oil, add a small amount of extra solvent (1-5%), and cool slowly in an insulated container.[3] 2. Change Solvent System: Switch to a lower-boiling point solvent or use a mixed-solvent system to lower the dissolution temperature. |
| Poor Recovery / Low Yield | 1. Excess Solvent Used: Too much compound remains dissolved in the mother liquor after cooling.[6] 2. Premature Crystallization: Crystals formed during hot filtration and were lost. 3. Incomplete Chilling: The solution was not cooled sufficiently to minimize solubility. | 1. Use Minimum Solvent: Be meticulous in adding the minimum amount of hot solvent for dissolution. 2. Second Crop: Collect the filtrate (mother liquor), reduce its volume by boiling, and cool again to recover a "second crop" of crystals. Note that this crop may be less pure.[8] 3. Ensure Thorough Chilling: Use an ice-water bath for at least 20-30 minutes before filtration. |
| Crystals are Colored or Appear Impure | 1. Insoluble Impurities: Particulate matter is trapped within the crystal lattice. 2. Soluble, Colored Impurities: Impurities have co-crystallized with the product.[9] | 1. Hot Filtration: Ensure the hot, dissolved solution is filtered to remove any insoluble material before cooling. 2. Charcoal Treatment: Use activated charcoal to adsorb colored, high-molecular-weight impurities before the hot filtration step.[6] 3. Re-recrystallize: Perform the entire recrystallization process a second time on the purified solid. |
Visualization: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving recrystallization issues.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
-
Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]
-
Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]
-
Problems with Recrystallisations. (n.d.). University of York. [Link]
- WO 2021/171301 A1. (2021).
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
- EP 0993432 B1 - Process for the preparation of trifluoromethyl acetophenone. (2002).
-
Determining Which Solvent to Use - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
- US6420608B1 - Process for the preparation of trifluoromethyl acetophenone. (2002).
- EP0993432B1 - Process for the preparation of trifluoromethyl acetophenone. (2002).
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. [Link]
-
2-(4-Bromophenyl)acetohydrazide. (2012). ResearchGate. [Link]
-
Recrystallization Issues. (2024). Reddit. [Link]
- CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone. (2013).
-
2'-(Trifluoromethyl)acetophenone. (n.d.). Cheméo. [Link]
-
2-Bromo-4'-(trifluoromethyl)acetophenone. (n.d.). PubChem. [Link]
-
Second Crop Crystallization - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
-
Selective bromination of acetophenone derivatives with bromine in methanol. (2002). Zenodo. [Link]
- CN102690180A - Method for synthesizing trifluoromethyl acetophenone. (2012).
-
Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. (2024). Journal of the American Chemical Society. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. echemi.com [echemi.com]
- 5. 4′-ブロモ-2,2,2-トリフルオロアセトフェノン ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Chemoselective Reduction of Ketones in the Presence of Aryl Bromides
<
Welcome to our dedicated technical support center for chemists and researchers. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the prevention of debromination, a common and often undesired side reaction during the reduction of ketones bearing aryl bromide functionalities. Our goal is to equip you with the knowledge to optimize your reaction conditions for maximum yield and purity of your desired secondary alcohol.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter in the lab, offering explanations and actionable solutions grounded in mechanistic principles.
Question 1: "I performed a sodium borohydride reduction of my bromoaryl ketone in methanol, and I'm seeing a significant amount of the debrominated alcohol byproduct. What's happening and how can I fix this?"
Answer:
This is a classic challenge. While sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones, under certain conditions, it can participate in or facilitate hydrodehalogenation (debromination).[1]
The 'Why': Understanding the Mechanism
The debromination side reaction with NaBH₄ is often not a direct reduction of the aryl-bromide bond by the borohydride itself. Instead, it's frequently a more complex process that can be influenced by trace metal impurities, solvent, and temperature. Some proposed pathways involve:
-
Trace Metal Catalysis: Trace amounts of transition metals (like palladium or nickel) in your glassware or reagents can catalyze the reduction of the aryl bromide.
-
Solvent and Temperature Effects: Protic solvents like methanol can participate in the reaction, and elevated temperatures can provide the necessary activation energy for the debromination pathway.[2]
Solutions & Optimization Strategy
Your primary goal is to favor the kinetics of the ketone reduction over the debromination. Here’s a systematic approach to troubleshoot this issue:
-
Lower the Reaction Temperature: This is the most straightforward first step. By reducing the thermal energy of the system, you can often significantly decrease the rate of the undesired debromination side reaction.[2] Start by running your reaction at 0 °C or even -20 °C and monitor the progress carefully.
-
Modify the Reducing Agent:
-
Use a Milder Borohydride Reagent: Consider switching to sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are less reactive than NaBH₄ and are often more chemoselective.
-
Luche Reduction: For α,β-unsaturated ketones, the addition of a Lewis acid like cerium(III) chloride (CeCl₃) with NaBH₄ (the Luche reduction) can enhance the selectivity for 1,2-reduction of the carbonyl group, potentially minimizing side reactions.[3]
-
-
Change the Solvent System:
-
Aprotic Solvents: Switching from methanol to an aprotic solvent like tetrahydrofuran (THF) or dioxane can help.[2] Aprotic solvents minimize potential proton sources that might facilitate hydrodehalogenation.[2] You may need to use a phase-transfer catalyst if your borohydride salt has poor solubility.
-
Mixed Solvent Systems: A mixture of THF and a small amount of methanol or ethanol can sometimes provide a good balance of reactivity and selectivity.[1]
-
-
Control the pH: Maintaining a slightly basic pH can sometimes suppress debromination. You can achieve this by adding a small amount of a non-nucleophilic base to your reaction mixture.[4]
Decision Workflow for Optimizing NaBH₄ Reductions
Caption: Troubleshooting workflow for debromination in NaBH₄ reductions.
Question 2: "I'm considering catalytic hydrogenation to reduce my bromoaryl ketone. What are the risks of debromination, and which catalyst system should I choose?"
Answer:
Catalytic hydrogenation is a powerful reduction method, but it comes with a significant risk of dehalogenation, especially with catalysts like Palladium on carbon (Pd/C).[5] The choice of catalyst and reaction conditions is critical for achieving chemoselectivity.
The 'Why': Catalyst Activity and Reaction Conditions
-
Palladium Catalysts: Pd/C is highly active for the hydrogenolysis of carbon-halogen bonds, particularly C-Br and C-I bonds.[5] This often leads to extensive debromination.
-
Other Noble Metal Catalysts: Catalysts like platinum (Pt) and rhodium (Rh) can also catalyze dehalogenation, but their selectivity can sometimes be tuned.
-
Base Metal Catalysts: Newer research has focused on more abundant and potentially more selective base metal catalysts, such as those based on manganese or iron.[6][7]
Solutions & Catalyst Selection
-
Avoid Standard Pd/C: For substrates with aryl bromides, standard 5% or 10% Pd/C with hydrogen gas is generally not recommended if you wish to preserve the C-Br bond.
-
Consider Alternative Heterogeneous Catalysts:
-
Platinum-based catalysts (e.g., PtO₂): These can sometimes offer better selectivity than palladium.
-
Rhodium-on-carbon (Rh/C): This may also provide a different selectivity profile.
-
-
Explore Homogeneous Catalysis:
-
Manganese (Mn) Catalysts: Recent literature describes Mn(I) complexes that can hydrogenate ketones under mild, base-free conditions with excellent chemoselectivity, leaving halide-containing substrates intact.[7]
-
Iron (Fe) Catalysts: Certain iron pincer complexes are also effective for ketone hydrogenation and may be less prone to causing dehalogenation.[6]
-
-
Transfer Hydrogenation: This can be a milder alternative to using high-pressure hydrogen gas. Common hydrogen donors include isopropanol or formic acid, often in the presence of a suitable catalyst.
Data Summary: Catalyst and Condition Selection
| Catalyst System | Typical Conditions | Debromination Risk | Comments |
| Pd/C, H₂ | 1-10 atm H₂, RT to 50°C, various solvents | Very High | Generally not suitable for preserving aryl bromides.[5] |
| PtO₂, H₂ | 1-10 atm H₂, RT, various solvents | Moderate to High | Can be substrate-dependent; requires careful optimization. |
| Rh/C, H₂ | 1-10 atm H₂, RT, various solvents | Moderate | May offer better selectivity than Pd or Pt in some cases. |
| Mn(I) complexes, H₂ | 10 bar H₂, 25°C, Et₂O | Low | Reported to be highly chemoselective for ketones over aryl halides.[7] |
| Fe Pincer Complexes, H₂ | Mild conditions | Low to Moderate | Effective for various ketones, but may be inhibited by some functional groups.[6] |
Frequently Asked Questions (FAQs)
Q1: Are there any reducing agents that are generally considered 'safe' for reducing ketones without causing debromination?
A1: While no single reagent is universally "safe" for all substrates, some have a much lower propensity for causing debromination. Mild borohydride reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent starting points. Additionally, some modern manganese-based homogeneous catalysts have shown remarkable chemoselectivity.[7]
Q2: How does the position of the bromine atom on the aromatic ring affect the likelihood of debromination?
A2: The electronic environment of the C-Br bond plays a role. Electron-withdrawing groups on the ring can sometimes make the aryl halide more susceptible to nucleophilic attack or reductive cleavage. Conversely, sterically hindered bromine atoms may be less accessible to the catalyst or reducing agent, potentially slowing the rate of debromination.
Q3: Can I use lithium aluminum hydride (LiAlH₄)?
A3: Lithium aluminum hydride (LiAlH₄) is a very powerful and generally non-selective reducing agent.[8] It will readily reduce the ketone but also has a high likelihood of reducing the aryl bromide. It is generally not recommended for this type of chemoselective transformation unless other, milder methods have failed and the potential for dehalogenation is acceptable.
Q4: My reaction is complete, but I have a mixture of my desired product and the debrominated byproduct. What's the best way to separate them?
A4: Separation can often be achieved using column chromatography on silica gel. The difference in polarity between the brominated and non-brominated alcohol is usually sufficient to allow for good separation. You will likely need to experiment with different solvent systems (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to find the optimal conditions for separation.
Experimental Protocols
Protocol 1: Chemoselective Ketone Reduction using Sodium Borohydride at Low Temperature
This protocol is a good starting point for minimizing debromination with NaBH₄.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the bromoaryl ketone (1.0 eq) in a suitable solvent (e.g., methanol or a 1:1 mixture of THF/methanol) to a concentration of approximately 0.1 M.[1]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or acetone.
-
Workup: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[2] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram for Protocol 1
Caption: Step-by-step workflow for selective ketone reduction.
References
-
Osbourn, J. (2021). Chemoselective Reduction. YouTube. Available at: [Link]
-
Catalytic Hydrogenation of Ketones. (n.d.). Thieme. Available at: [Link]
-
Gehrmann, T., et al. (2021). Manganese-Catalyzed Hydrogenation of Ketones under Mild and Base-free Conditions. Organometallics. ACS Publications. Available at: [Link]
-
Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Available at: [Link]
-
Berkessel, A., et al. (2004). Hydrogenation without a transition-metal catalyst: on the mechanism of the base-catalyzed hydrogenation of ketones. PubMed. Available at: [Link]
-
De, D. (n.d.). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Arkivoc. Available at: [Link]
-
LibreTexts. (2021). 1.7: 1.7-Chemical properties III- Catalytic Hydrogenation. Chemistry LibreTexts. Available at: [Link]
-
An initially proposed mechanism for the reduction of aryl halides to arenes. (n.d.). ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Available at: [Link]
-
IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. Available at: [Link]
-
De, D. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. National Institutes of Health. Available at: [Link]
-
Reddit. (2025). Reaction Conditions for Selective Debromination. r/Chempros. Available at: [Link]
-
Osbourn, J. (2021). Reduction of Aryl Ketones. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Carbonyl reduction. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Available at: [Link]
-
Liang, C., et al. (2024). Visible-Light-Induced α-Arylation of Ketones with (Hetero)aryl Halides. PubMed. Available at: [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Sodium borohydride. Available at: [Link]
-
Andrew G. Myers Research Group. (n.d.). Chem 115. Harvard University. Available at: [Link]
-
LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Available at: [Link]
-
ACS Green Chemistry Institute. (2026). Ketone Reduction. Wordpress. Available at: [Link]
-
Cho, B. R., et al. (1996). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Chemistry Learning. (2015). NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. YouTube. Available at: [Link]
- Google Patents. (n.d.). EP0593251A1 - Process for the catalytic debromination of halogenated monocyclic aromatic compounds.
-
Chemguide. (n.d.). reduction of aldehydes and ketones. Available at: [Link]
Sources
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
removing unreacted starting materials from alpha-arylation mixtures
Topic: Removal of Unreacted Starting Materials & Catalysts
Status: Active | Tier: Level 3 (Process Development)
Welcome to the Alpha-Arylation Troubleshooting Hub
Scope: This guide addresses the purification of ketone/ester
The Core Philosophy:
"Chromatography is a failure of chemistry." As a Senior Application Scientist, I advocate for Chemoselective Derivatization (scavenging) over brute-force chromatography. By chemically modifying impurities to alter their physical properties (polarity, basicity, solubility), we render them easily separable via simple extractions or filtration.
Module 1: Diagnostic Triage
Before attempting a fix, confirm the identity of your contaminant. A stalled reaction requires a different protocol than an equilibrium issue.
Workflow: The Impurity Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification protocol based on crude analysis.
Module 2: Removing Unreacted Aryl Halides (Ar-X)
The Problem: Ar-X often shares the same R
Protocol A: The "Amine Spike" (Chemoselective Tagging)
Prerequisites:
-
Reaction must be under inert atmosphere (N
/Ar).[1] -
Residual catalyst must be active (or add 1 mol% fresh precursor).
| Step | Action | Technical Rationale |
| 1 | Assess Stoichiometry | Calculate remaining Ar-X by HPLC. Add 2.0 equivalents (relative to remaining Ar-X) of 1-Methylpiperazine or Morpholine . |
| 2 | The Chaser | Add the amine directly to the reaction vessel at the end of the main reaction. |
| 3 | Incubate | Heat at reaction temperature (typ. 60–100°C) for 1–2 hours . Monitor disappearance of Ar-X via LCMS. |
| 4 | Workup (The Switch) | Cool to RT. Dilute with EtOAc. Wash organic layer with 1M HCl (aq) or 10% Citric Acid . |
| 5 | Result | The new Ar-Amine (protonated) partitions into the aqueous layer. The neutral |
Why this works: You are exploiting the inherent reactivity of the contaminant (Ar-X) to change its phase preference. This is a self-validating system; if the Ar-X peak disappears on LCMS, the purification is successful [1].
Module 3: Removing Catalyst & Ligands
The Problem: Residual Palladium (toxic, colored) and Phosphine Ligands (sticky, UV-active) complicate crystallization and analysis.
Protocol B: Silica-Supported Metal Scavenging
For Palladium removal, functionalized silica is superior to charcoal due to lower product loss and cleaner handling [2].
Recommended Scavengers:
-
SiliaMetS® Thiol (Si-SH): Best general-purpose scavenger for Pd(II) and Pd(0).
-
SiliaMetS® DMT (Dimercaptotriazine): High affinity for Pd; robust in various solvents.
Workflow:
-
Dissolve: Dissolve crude oil in THF or EtOAc (10 mL/g).
-
Load: Add SiliaMetS Thiol (5–10 wt% relative to mass of crude).
-
Agitate: Stir or shake at 50°C for 4 hours . (Heat is crucial for kinetics).
-
Filter: Pass through a 0.45 µm filter or Celite pad.
-
Verify: Solution should be colorless.
Protocol C: Phosphine Oxide Removal (ZnCl Method)
Triphenylphosphine oxide (TPPO) and bulky phosphines are notorious contaminants.
The ZnCl
-
Dissolve the crude mixture in Ethanol or THF .
-
Add MgCl
or ZnCl (1.5 equiv relative to phosphine). -
Stir at RT for 1 hour.
-
Filter: The Phosphine Oxide forms a solid coordination complex with the metal salt [3]. Filter off the solid precipitate.
-
Concentrate the filtrate to recover the product.
Module 4: Chromatographic Optimization
If chemical scavenging is not viable (e.g., acid-sensitive product), optimize the stationary phase.
Stationary Phase Selection Guide:
| Impurity Type | Recommended Phase | Rationale |
| Protodehalogenated Arene (Ar-H) | C18 (Reverse Phase) | Ar-H is significantly more non-polar than the product; elutes later in RP. |
| Phosphine Ligands | CN (Cyano) or Diol | Alternative selectivity to standard Silica; phosphines often streak less on CN. |
| Residual Ar-X | Amino-Silica | Amino groups on silica can interact slightly differently with halides, offering different selectivity than bare silica. |
Frequently Asked Questions (FAQ)
Q1: The "Amine Spike" didn't work. The Ar-X is still there.
-
Diagnosis: Your catalyst likely died before the amine was added.
-
Fix: Add a "kicker" charge of catalyst (0.5–1.0 mol% Pd source + Ligand) along with the amine. Ensure the system is degassed.[1]
Q2: My product contains a basic nitrogen. Can I still use the Acid Wash in Protocol A?
-
Diagnosis: No, the acid wash will extract your product too.
-
Fix: Use Protocol A but modify the workup. Instead of an acid wash, the conversion of Ar-X to Ar-Amine significantly changes the polarity (
). You can now separate them easily via standard silica chromatography (the Ar-Amine will be much more polar/streakier than your product).
Q3: I see a new impurity peak at M-Br+1 (Molecular weight of SM minus Bromine plus Hydrogen).
-
Diagnosis: This is Hydrodehalogenation (Ar-H).[2] It is a common side reaction where the Pd inserts but undergoes
-hydride elimination or reduction instead of coupling [4]. -
Fix: This cannot be chemically scavenged easily. You must rely on crystallization or Reverse Phase (C18) chromatography . To prevent it in the next run, ensure your solvent is dry and avoid primary alcohol solvents if possible.
Q4: How do I remove the bulky Buchwald ligands (e.g., XPhos, RuPhos)?
-
Fix: These are very lipophilic.
-
Saponification: If your product is stable to base, treat the crude with NaOH/MeOH. Some ligands hydrolyze to more polar species.
-
C18 Flash: Reverse phase is highly effective for separating these super-lipophiles from polar products.
-
References
-
Buchwald-Hartwig Amination & Workup Strategies. Wikipedia / Organic Chemistry Portal. (General reactivity principles of Ar-X with amines). [2][3]
-
SiliaMetS® Metal Scavengers: Efficient Tool to Remove Pd. Technology Networks / SiliCycle Application Notes. (Data on Thiol/DMT efficiency).
-
Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride. J. Org.[4] Chem. / University of Rochester Guide. (Protocol for ZnCl2 precipitation).
-
Troubleshooting Buchwald-Hartwig: Hydrodehalogenation. BenchChem Technical Support. (Mechanistic insight into side reactions).
Sources
Validation & Comparative
C13 NMR characterization of ortho-trifluoromethyl substituted acetophenones
Topic: C13 NMR Characterization of ortho-Trifluoromethyl Substituted Acetophenones Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists
Executive Summary
The ortho-trifluoromethyl (o-CF
This guide details the spectral "fingerprint" of o-CF
Part 1: The Ortho-Effect & Spectral Signature
To accurately assign an o-CF
1. The Fluorine Splitting Tree (
)
The
-
C-ipso (
): The carbon directly attached to the CF group is often weak and split into a quartet with Hz. -
CF
( ): A distinct, broad quartet at ppm with a massive coupling constant of Hz. -
Long-range (
& ): The ortho positions relative to the CF group will show smaller splittings ( Hz).
2. Steric Inhibition of Resonance (The Carbonyl Shift)
This is the definitive diagnostic for the ortho-isomer.
-
Baseline: In unsubstituted acetophenone, the carbonyl (
) is coplanar with the phenyl ring, allowing -conjugation. This conjugation shields the nucleus, placing the signal at ppm . -
The Ortho-Twist: The bulky o-CF
group forces the acetyl group out of the phenyl plane (dihedral angle ). This breaks the conjugation. -
Result: The carbonyl loses its conjugative shielding and behaves more like an isolated aliphatic ketone, shifting downfield to
ppm .
Part 2: Quantitative Comparison (Isomer Differentiation)
The following table contrasts the o-CF
| Feature | Unsubstituted Acetophenone | para-CF | Product: ortho-CF |
| C=O Shift ( | 196.9 ppm | 197.1 ppm | 202.5 ppm (Deshielded due to twist) |
| CF | N/A | ||
| Ipso-C (C-CF | N/A | ||
| Ortho-C ( | Singlet | ||
| Spectral Complexity | High S/N, Singlets | Quartets present, C=O is singlet | Low S/N on quats , C=O is singlet |
Key Insight: If your Carbonyl peak is near 197 ppm, you likely have the para or meta isomer. If it is
ppm, you have successfully synthesized the ortho isomer.
Part 3: Experimental Protocol (Self-Validating System)
Standard
Methodology: Optimized Acquisition for Fluorinated Aromatics
Objective: Maximize Signal-to-Noise (S/N) for split quaternary carbons.
1. Sample Preparation:
-
Solvent: CDCl
(Standard).[2][3][4][5] Avoid DMSO-d unless solubility is an issue, as viscosity broadens lines. -
Concentration: High (
mg/0.6 mL) is preferred due to the splitting of intensity into quartets. -
Relaxation Agent (Optional but Recommended): Add 0.02 M Chromium(III) acetylacetonate [Cr(acac)
]. This paramagnetic agent shortens for quaternary carbons (C=O, C-CF ), allowing faster pulsing.
2. Instrument Parameters (Bruker Standard):
-
Pulse Sequence: zgpg30 (Power-gated decoupling) or zgig (Inverse gated, for quantitative integration, though zgpg30 is sufficient for assignment).
-
Spectral Width (SW): 240 ppm (Ensure C=O and CF
are covered). -
Relaxation Delay (D1):
-
Scans (NS): Minimum 1024 (due to intensity division by 4 for quartets).
3. Processing:
-
Line Broadening (LB): 1.0 – 2.0 Hz.[2] (Higher than the standard 0.3 Hz to smooth the noise around the weak quartets).
Part 4: Structural Dynamics & Logic Visualization
The following diagrams visualize the logic flow for assigning these spectra and the physical mechanism behind the data.
Diagram 1: The Splitting Logic Tree
How the C-F bond alters the carbon signal topology.
Caption: Hierarchy of C-F coupling constants (
Diagram 2: Experimental Decision Workflow
A self-validating protocol to ensure the CF
Caption: Decision matrix for optimizing detection of quaternary fluorinated carbons.
References
-
Doddrell, D., et al. (1976).[4][7] Carbon-13 nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, 402-412.[4][7] Link
-
Hansen, P. E. (1981). Carbon-hydrogen spin-spin coupling constants.[8][9] Progress in Nuclear Magnetic Resonance Spectroscopy, 14(4), 175-296. (Authoritative source on coupling trends).
-
Reich, H. J. (2023).[10] Structure Determination Using NMR: Fluorine Relaxation and Coupling. University of Wisconsin-Madison. Link
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Standard reference for substituent effects on C=O shifts).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2'-(Trifluoromethyl)acetophenone(17408-14-9) 13C NMR [m.chemicalbook.com]
- 3. 4'-(Trifluoromethyl)acetophenone(709-63-7) 13C NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. rsc.org [rsc.org]
- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. reddit.com [reddit.com]
A Researcher's Guide to Diaryl Ethanone Carbonyl Frequencies in IR Spectroscopy
Infrared (IR) spectroscopy remains an indispensable technique in the modern research laboratory, offering a rapid and non-destructive method for identifying functional groups within a molecule. Among the most prominent and diagnostic signals in an IR spectrum is the carbonyl (C=O) stretching vibration. Its intensity and sensitivity to the local electronic environment make it a powerful probe for structural elucidation.[1][2] This guide provides an in-depth comparison of the carbonyl stretching frequency in a specific class of aromatic ketones: diaryl ethanones. We will explore the underlying principles governing this vibration and analyze how subtle electronic and structural changes are reflected in the IR spectrum, providing researchers with the predictive power to interpret their own data with confidence.
The Fundamental C=O Stretch: More Than Just a Peak
At its core, the vibration of a chemical bond can be approximated by the simple mechanical model of a harmonic oscillator, as described by Hooke's Law. The frequency of this vibration (ν) is determined by two key factors: the strength of the bond (represented by the force constant, k) and the reduced mass (μ) of the atoms involved.
ν ∝ √(k/μ)
The C=O bond is strong and possesses a significant difference in electronegativity between the carbon and oxygen atoms. This polarity results in a large change in the dipole moment during the stretching vibration, which is why the carbonyl absorption is one of the most intense signals in an IR spectrum.[1][3] While the harmonic oscillator model provides a solid foundation, real molecular vibrations exhibit anharmonicity, meaning the restoring force is not perfectly proportional to the displacement.[4][5] This phenomenon accounts for the observation of less intense overtone bands and explains why vibrational energy levels are not perfectly equidistant.[6][7]
Key Factors Modulating the C=O Frequency in Diaryl Systems
The precise wavenumber of the carbonyl stretch in diaryl ethanones is a nuanced outcome of competing electronic effects. Unlike simple aliphatic ketones which absorb around 1715 cm⁻¹, the presence of two aryl rings introduces a complex interplay of conjugation, inductive effects, and resonance.[1][8][9][10] For reference, the parent diaryl ketone, benzophenone, shows its C=O stretch at a significantly lower frequency, typically in the 1650-1665 cm⁻¹ range.[11]
Conjugation and Resonance: The Primary Frequency Depressor
The most significant factor influencing the C=O frequency in diaryl ethanones is conjugation. The π-systems of the two aryl rings overlap with the π-system of the carbonyl group. This electron delocalization can be represented by resonance structures that impart partial single-bond character to the carbonyl bond.[12][13]
A bond with less double-bond character is weaker, corresponding to a lower force constant (k). According to the Hooke's Law relationship, a lower force constant directly leads to a lower vibrational frequency (wavenumber).[14] This is why the C=O stretch of any aromatic ketone is found at a lower frequency than its aliphatic counterpart.[15]
Caption: Resonance delocalization in diaryl ketones.
Substituent Effects: A Tug-of-War Between Induction and Resonance
Substituents on the aryl rings further modulate the C=O frequency by either donating or withdrawing electron density. These influences are transmitted through two primary mechanisms:
-
Inductive Effect: An electrostatic effect transmitted through sigma bonds, driven by the electronegativity of the substituent.
-
Resonance Effect: An effect transmitted through the π-system, involving the delocalization of lone pairs or π-electrons.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -Br) pull electron density away from the carbonyl group through the inductive effect.[16] This withdrawal of electron density strengthens the C=O bond, increasing its double-bond character. The result is an increase in the force constant and a shift of the C=O stretching frequency to a higher wavenumber .
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NR₂) push electron density towards the carbonyl group, primarily through resonance.[17] This donation of electron density enhances the conjugation effect, further increasing the single-bond character of the C=O bond. This weakens the bond, decreases the force constant, and shifts the stretching frequency to a lower wavenumber .
The position of the substituent (meta vs. para) is critical. A para substituent can participate fully in resonance with the carbonyl group. A meta substituent, however, cannot directly resonate with the carbonyl, and its influence is dominated by the inductive effect.
Caption: Influence of substituents on C=O bond strength and frequency.
Secondary Influences: Fermi Resonance
Occasionally, the fundamental C=O stretching vibration can couple with an overtone or combination band that happens to have a very similar energy and the same symmetry. This quantum mechanical interaction, known as Fermi resonance, can cause the C=O band to split into a doublet or for the peaks to be shifted from their expected positions.[18][19][20] While less common as a primary factor, it is an important consideration when unexpected peak splitting is observed in high-resolution spectra of ketones.[20]
Comparative Data: Substituent Effects in Action
The electronic influence of various substituents can be quantified using Hammett constants (σ), which provide a measure of the electron-donating or -withdrawing character of a substituent at a meta or para position.[21] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. There is a strong correlation between these constants and the observed C=O stretching frequency.
The table below presents typical C=O stretching frequencies for a series of substituted benzophenones (diaryl ketones), which serve as excellent models for diaryl ethanones.
| Substituent (X) | Position | Hammett Constant (σₚ) | Typical ν(C=O) (cm⁻¹) | Primary Effect |
| -H (Benzophenone) | - | 0.00 | ~1665 | Reference |
| -OCH₃ | para | -0.27 | ~1655 | Resonance Donation (↓ν) |
| -CH₃ | para | -0.17 | ~1660 | Inductive/Hyperconjugation Donation (↓ν) |
| -Cl | para | +0.23 | ~1668 | Inductive Withdrawal > Resonance Donation (↑ν) |
| -Br | para | +0.23 | ~1668 | Inductive Withdrawal > Resonance Donation (↑ν) |
| -CN | para | +0.66 | ~1672 | Strong Inductive & Resonance Withdrawal (↑ν) |
| -NO₂ | para | +0.78 | ~1675 | Strong Inductive & Resonance Withdrawal (↑ν) |
Note: These values are approximate and can vary slightly based on the solvent and physical state of the sample.
As the data clearly illustrates, electron-donating groups (-OCH₃, -CH₃) lower the carbonyl frequency relative to unsubstituted benzophenone, while electron-withdrawing groups (-Cl, -CN, -NO₂) increase it. This predictable trend is invaluable for structure verification and for understanding the electronic nature of novel compounds.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
Obtaining a clean, reproducible IR spectrum is paramount for accurate analysis. For solid diaryl ethanones, the potassium bromide (KBr) pellet method is a robust and widely used technique that avoids interference from solvent peaks.
Objective: To prepare a solid sample of a diaryl ethanone for analysis by Fourier-Transform Infrared (FT-IR) Spectroscopy.
Materials:
-
Diaryl ethanone sample (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), desiccated (~100 mg)
-
Agate mortar and pestle
-
Pellet press with die set
-
FT-IR Spectrometer
Step-by-Step Methodology
-
Drying: Gently heat the KBr under a heat lamp or in a drying oven (at ~110°C) for several hours and cool in a desiccator before use. This is a critical step, as absorbed water will produce broad O-H stretching bands (~3400 cm⁻¹) that can obscure features in the spectrum.
-
Sample Grinding: Place ~100 mg of the dried KBr into an agate mortar. Add 1-2 mg of the diaryl ethanone sample.
-
Thorough Mixing: Grind the mixture with the pestle for several minutes until it becomes a fine, homogeneous powder with a consistent, flour-like texture. Inadequate grinding is a common source of error, leading to high scattering (a sloping baseline) and poorly resolved peaks.
-
Pellet Pressing: Carefully transfer a portion of the powder into the pellet die. Assemble the press and apply pressure (typically 7-10 tons) for 2-3 minutes.
-
Pellet Inspection: Release the pressure and carefully extract the die. A successful pellet will be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or pressing.
-
Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to measure the spectrum of the ambient atmosphere (CO₂, H₂O vapor). The instrument will automatically subtract this from the sample spectrum.
-
Sample Spectrum Acquisition: Place the KBr pellet into the sample holder in the spectrometer's beam path. Acquire the sample spectrum. A typical acquisition may involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
Caption: Workflow for KBr pellet preparation and FT-IR analysis.
Conclusion
The carbonyl stretching frequency of diaryl ethanones is a rich source of structural information. Its position in the IR spectrum is not arbitrary but is governed by a predictable balance of electronic effects. Conjugation with the two aryl rings establishes a baseline frequency significantly lower than that of aliphatic ketones. This frequency is then fine-tuned by the inductive and resonance effects of any substituents present on the rings. By understanding these fundamental principles, researchers can leverage IR spectroscopy not just as a tool for identifying the presence of a carbonyl group, but as a sophisticated method to probe the electronic environment within a molecule, thereby accelerating research and confirming synthetic outcomes with greater certainty.
References
- Vertex AI Search. (n.d.). Carbonyl - compounds - IR - spectroscopy.
- JoVE. (2024, December 5). IR Absorption Frequency: Delocalization.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. RSC Publishing.
- JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching.
- YouTube. (2017, April 11). Infrared spectroscopy. Anharmonicity.
- Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes.
- Chemistry LibreTexts. (2023, January 29). Combination Bands, Overtones and Fermi Resonances.
- The Journal of Chemical Physics. (2019, March 4). Modeling vibrational anharmonicity in infrared spectra of high frequency vibrations of polyatomic molecules. AIP Publishing.
- DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar.
- SlidePlayer. (n.d.). Sample preparation and factors affect IR bands.
- Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction.
- Chemistry LibreTexts. (2019, December 5). 14: Harmonic Oscillators and IR Spectroscopy.
- Wikipedia. (n.d.). Fermi resonance.
- Mahendra Publications. (2021, August 2). Harmonic and Anharmonic Oscillator Models for Pure Vibrational Infrared Spectroscopy of Diatomic Molecules.
- Chemistry LibreTexts. (2021, July 31). 16.4: Spectroscopic Properties.
- Khan Academy. (n.d.). IR signals for carbonyl compounds.
- Wikipedia. (n.d.). Hammett equation.
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- University of Calgary. (n.d.). IR: carbonyl compounds.
- OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry.
- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.
- YouTube. (2020, July 29). IR Spectroscopy - Basic Introduction.
- Michigan State University. (n.d.). Infrared Spectrometry.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mahendrapublications.com [mahendrapublications.com]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Infrared Spectrometry [www2.chemistry.msu.edu]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. Video: IR Absorption Frequency: Delocalization [jove.com]
- 13. davuniversity.org [davuniversity.org]
- 14. Khan Academy [khanacademy.org]
- 15. youtube.com [youtube.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. chem.pg.edu.pl [chem.pg.edu.pl]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Fermi resonance - Wikipedia [en.wikipedia.org]
- 21. Hammett equation - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Brominated Trifluoromethyl Ketones: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the introduction of fluorine and bromine moieties into organic scaffolds is a widely employed strategy to modulate a molecule's physicochemical and pharmacological properties. Among these, brominated trifluoromethyl ketones represent a class of compounds with significant synthetic and biological interest. Understanding their behavior under mass spectrometric analysis is paramount for their unambiguous identification, structural elucidation, and quantification in complex matrices.
This guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation patterns of brominated trifluoromethyl ketones under two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering you to interpret your data with confidence.
The Dichotomy of Ionization: Hard vs. Soft Techniques
The fragmentation pattern of a molecule is fundamentally dictated by the ionization method employed. The choice between a "hard" ionization technique like EI and a "soft" ionization technique like ESI will dramatically influence the resulting mass spectrum and the structural information that can be gleaned.
Electron Ionization (EI) , typically coupled with Gas Chromatography (GC-MS), is a high-energy process where the analyte molecule is bombarded with a beam of electrons (typically 70 eV). This energetic collision imparts significant internal energy, leading to extensive and often complex fragmentation. While this can sometimes result in the absence of a discernible molecular ion, the rich fragmentation pattern serves as a reproducible fingerprint, invaluable for structural elucidation and library matching.[1]
Electrospray Ionization (ESI) , on the other hand, is a soft ionization technique commonly interfaced with Liquid Chromatography (LC-MS). It generates ions by creating a fine spray of charged droplets from a solution. The gentle nature of this process typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation in the source. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where precursor ions are isolated and subjected to collision-induced dissociation (CID). This controlled fragmentation provides specific structural information.[2][3]
Deciphering the Fragmentation Code: Key Pathways for Brominated Trifluoromethyl Ketones
The fragmentation of brominated trifluoromethyl ketones is a composite of the fragmentation tendencies of its constituent functional groups: the ketone, the bromine atom, and the trifluoromethyl group.
The Telltale Sign of Bromine: Isotopic Patterns
A key diagnostic feature in the mass spectrum of a brominated compound is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring isotopes, 79Br and 81Br, in an approximately 1:1 ratio of abundance. This results in any bromine-containing fragment appearing as a pair of peaks (a doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z). This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom.
Ketone Fragmentation: α-Cleavage and Beyond
The carbonyl group of the ketone directs fragmentation primarily through two pathways:
-
α-Cleavage: This is the most common fragmentation pathway for ketones, involving the cleavage of a carbon-carbon bond adjacent to the carbonyl group. This results in the formation of a stable acylium ion, which is often the base peak in the spectrum. For a brominated trifluoromethyl ketone, α-cleavage can lead to the loss of either the alkyl/aryl group or the brominated/trifluoromethylated moiety as a radical.
-
McLafferty Rearrangement: This rearrangement occurs in ketones that have a γ-hydrogen atom on an alkyl chain. It involves the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond. This results in the loss of a neutral alkene molecule. The likelihood of this rearrangement depends on the specific structure of the ketone.
The Influence of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a highly electronegative and stable moiety. A characteristic fragmentation pathway for trifluoromethyl-containing compounds is the loss of a trifluoromethyl radical (•CF3), resulting in a fragment ion at [M-69]+.
A Comparative Look: EI vs. ESI Fragmentation of a Model Compound
Let's consider a model compound, 1-bromo-4,4,4-trifluorobutan-2-one , to illustrate the expected differences in fragmentation under EI and ESI conditions.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, we anticipate extensive fragmentation. The molecular ion, if observed, will exhibit the characteristic 1:1 isotopic pattern for bromine.
Key Expected Fragments:
-
α-Cleavage:
-
Loss of the bromomethyl radical (•CH2Br): This would lead to the formation of the trifluoroacetyl cation (CF_3CO^+), a highly stable acylium ion, at m/z 97.
-
Loss of the trifluoromethyl radical (•CF3): This would result in the formation of the bromomethylacylium ion (CH_2BrCO^+) with a characteristic bromine isotopic pattern at m/z 121 and 123.
-
-
Other Fragmentations:
-
Loss of a bromine radical (•Br): This would produce a fragment at [M-79/81]+.
-
Cleavage of the C-Br bond to form the [M-Br]+ ion.
-
The EI mass spectrum would likely be dominated by the most stable acylium ion, potentially the trifluoroacetyl cation at m/z 97.
Diagram: Expected EI Fragmentation of 1-bromo-4,4,4-trifluorobutan-2-one
Caption: Predicted EI fragmentation pathways of 1-bromo-4,4,4-trifluorobutan-2-one.
Electrospray Ionization (ESI-MS/MS) Fragmentation
In ESI, the primary ion observed in the full scan MS spectrum would be the protonated molecule, [M+H]+, at m/z 219/221. To obtain structural information, this precursor ion would be selected and subjected to collision-induced dissociation (CID). The fragmentation of this even-electron ion will be more controlled and predictable than the radical cation fragmentation in EI.
Key Expected Fragments from [M+H]+:
-
Loss of HBr: A common fragmentation pathway for protonated bromoalkanes is the neutral loss of hydrogen bromide, leading to a fragment at m/z 138.
-
Loss of CF3H: Loss of trifluoromethane as a neutral molecule could also occur, resulting in a fragment at m/z 149/151.
-
Cleavage of the C-C bond adjacent to the carbonyl: This could lead to the formation of the protonated trifluoroacetone enol or a related stable structure.
The ESI-MS/MS spectrum would be significantly simpler than the EI spectrum, with a few dominant product ions directly related to the structure of the precursor ion.
Diagram: Expected ESI-MS/MS Fragmentation of [1-bromo-4,4,4-trifluorobutan-2-one+H]+
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 3. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Predicted Crystallographic Landscape of 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone
Introduction: Navigating the Uncharted Territory of a Novel Acetophenone Derivative
In the realm of medicinal chemistry and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. It dictates biological activity, physical properties, and ultimately, its potential for application. This guide focuses on 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone, a molecule of significant interest due to the unique interplay of its electron-withdrawing trifluoromethyl group and the bulky, polarizable bromine atom.
As of the latest literature review, a definitive single-crystal X-ray structure for this compound has not been deposited in public databases. However, the absence of direct data presents an opportunity for a rigorous comparative analysis. By examining the crystallographic data of structurally analogous compounds, we can construct a detailed and scientifically grounded prediction of its molecular conformation, crystal packing, and intermolecular interactions. This guide will serve as a valuable resource for researchers working with this molecule, providing a robust framework for understanding its solid-state behavior.
We will delve into the established methodologies for crystallographic analysis of small organic molecules, present a comparative analysis with relevant known structures, and offer insights into the anticipated structural features of the title compound.
The Cornerstone of Structural Elucidation: A Generalized Protocol for Single-Crystal X-ray Diffraction
The journey from a synthesized powder to a refined crystal structure is a meticulous process. The protocol described here represents a standard, self-validating workflow for small organic molecules like this compound.
Experimental Workflow: From Crystal Growth to Structural Refinement
Caption: Generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology
-
Crystallization: The critical first step is obtaining high-quality single crystals. For a molecule like this compound, which is soluble in common organic solvents, several techniques are viable:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly in a loosely covered vial. The gradual increase in concentration facilitates ordered crystal growth.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility with temperature can lead to the formation of well-defined crystals.
-
-
Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in its largest dimension and free of visible defects, is selected under a microscope. It is then mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage during data collection.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial crystal structure is typically solved using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction intensities.
A Comparative Crystallographic Analysis: Insights from Structural Analogs
To predict the structural characteristics of this compound, we will compare it with several compounds for which crystallographic data is available. These comparators have been chosen based on the presence of key structural motifs: the acetophenone core, a 4-bromophenyl group, and an ortho-substituted phenyl ring.
Molecular Structure of the Target Compound
Caption: 2D structure of this compound.
Table of Comparative Crystallographic Data
| Compound | Crystal System | Space Group | Key Torsion Angle (°C) | Intermolecular Interactions |
| N-(2-Acetylphenyl)acetamide [1] | Monoclinic | P2₁/c | C-C-C=O: ~30° | N-H···O Hydrogen Bonds |
| 2,2-dibromo-1-(4-fluoro-2-(4-fluorophenoxy)phenyl) ethanone [2] | Monoclinic | P2₁/c | Dihedral between phenyl rings: 73.22° | C-H···O, C-H···F |
| 4'-Bromoacetophenone [3] | Orthorhombic | P2₁2₁2₁ | Planar acetophenone group | C-H···O, C-H···Br |
| 3'-(Trifluoromethyl)acetophenone [4] | (Predicted) | - | - | Dipole-dipole, C-H···O, C-H···F |
Discussion: Predicting the Structural Landscape
Conformational Analysis: The Tug-of-War Between Steric Hindrance and Conjugation
The conformation of acetophenone derivatives is largely governed by the torsion angle between the plane of the phenyl ring and the acetyl group. In unsubstituted acetophenone, this group is nearly coplanar with the ring to maximize π-conjugation. However, in this compound, significant steric hindrance is expected between the carbonyl oxygen and the bulky trifluoromethyl group on the adjacent phenyl ring.
Based on studies of other ortho-substituted acetophenones, it is highly probable that the 2'-trifluoromethylphenyl ring will be twisted out of the plane of the carbonyl group.[5] This rotation would alleviate steric strain but at the cost of reduced electronic conjugation. The precise dihedral angle will be a balance of these opposing forces. The presence of the 4-bromophenyl group is less likely to induce significant torsional strain on its own, as seen in the relatively planar structure of 4'-bromoacetophenone.[3]
Intermolecular Interactions: A Symphony of Weak Forces
The crystal packing of this compound will be dictated by a variety of non-covalent interactions.
-
Halogen Bonding: The bromine atom is a potential halogen bond donor.[6] We can anticipate the formation of C-Br···O or C-Br···F interactions, which would play a significant role in the supramolecular assembly.
-
Hydrogen Bonding: While lacking strong hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds are expected to be prevalent, contributing to the overall stability of the crystal lattice.
-
π-π Stacking: The two aromatic rings provide opportunities for π-π stacking interactions, which are common in the crystal structures of phenyl-containing compounds.[7]
-
Dipole-Dipole Interactions: The polar carbonyl and trifluoromethyl groups will contribute to dipole-dipole interactions, influencing the packing arrangement.
Comparative Visualization of a Key Structural Motif
Caption: Comparison of expected and observed torsional strain.
Conclusion: A Predictive Framework for Future Research
While the definitive crystal structure of this compound remains to be determined, this comparative guide provides a robust and scientifically-backed prediction of its key crystallographic features. We anticipate a non-planar conformation driven by steric hindrance from the ortho-trifluoromethyl group, and a crystal packing arrangement governed by a combination of halogen bonding, weak hydrogen bonds, and π-π stacking. This guide offers a solid foundation for researchers, enabling more informed experimental design and interpretation of analytical data for this promising molecule.
References
-
Al-Snafi, Z. A., et al. (2019). The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study. CrystEngComm, 21(3), 433-443. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21306, N-(2-Acetylphenyl)acetamide. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 103962, 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one. [Link]
-
Yang, S.-H., & Zhai, Z.-W. (2014). Crystal structure of 2,2-dibromo-1-(4-fluoro-2-(4-fluorophenoxy)phenyl) ethanone, C14H8Br2F2O2. Zeitschrift für Kristallographie - New Crystal Structures, 229(2), 161-162. [Link]
-
University of Bath. Conformational Analysis. [Link]
-
ChemSynthesis. 2-(acetyl-ethylamino)-N-phenylbenzamide. [Link]
-
Sherrill Group. Intermolecular Interactions. [Link]
-
Tukhbatullin, A. A., et al. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 10(9), 764. [Link]
-
Coles, S. J., et al. (2022). Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine. IUCrData, 7(11), x221105. [Link]
-
Gawlicka-Chruszcz, A., & Stadnicka, K. (2002). A comparative study of intermolecular interactions in the crystal structures of phenyl/phenyl end-capped oligoanilines. Acta crystallographica. Section C, Crystal structure communications, 58(Pt 7), o416–o420. [Link]
-
Ragavendran, V., et al. (2018). An insight into the stability of 3'-(trifluoromethyl) and 4'-(trifluoromethyl) Acetophenones Through Molecular Geometry and Charge Transfer Analyses – A Comparative Study. International Journal of Current Research and Review, 10(21), 65-70. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7466, p-Bromoacetophenone. [Link]
-
LibreTexts. 3.7. Conformational analysis. [Link]
-
LibreTexts. 8.2: Conformational Analysis. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 67682, 3'-(Trifluoromethyl)acetophenone. [Link]
Sources
- 1. N-(2-Acetylphenyl)acetamide | C10H11NO2 | CID 21306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p-Bromoacetophenone | C8H7BrO | CID 7466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. A comparative study of intermolecular interactions in the crystal structures of phenyl/phenyl end-capped oligoanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone
Operational Safety Protocol: Handling 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone
Executive Hazard Analysis (The "Why")
Substance Identity:
-
Chemical Name: this compound[1]
-
Structural Class: Halogenated Deoxybenzoin / Diaryl Ketone.
-
Physical State: Solid (White to off-white powder/crystalline).[1]
Hazard Profiling (SAR-Based): This compound is a specialized research intermediate.[1] While specific toxicological data may be sparse, its structure—a halogenated ketone—dictates the safety protocol. We apply the Precautionary Principle based on Structure-Activity Relationships (SAR) with analogous alpha-haloacetophenones and benzophenones.[1]
-
Primary Hazard (Irritation/Lachrymatory Potential): Ketones substituted with halogenated aryl groups often exhibit significant mucous membrane irritation. Treat this substance as a Category 2 Skin/Eye Irritant and a Potential Lachrymator (tear-inducing agent).[1]
-
Dermal Absorption: The trifluoromethyl (
) and bromophenyl moieties significantly increase lipophilicity ( ), facilitating rapid dermal absorption.[1] -
Metabolic Stability: The
group generally resists metabolic degradation, potentially prolonging systemic retention if absorbed.
Hierarchy of Protection & PPE Matrix
Personal Protective Equipment (PPE) is your last line of defense. It is only effective if Engineering Controls (Fume Hoods) are functioning.
PPE Selection Matrix
| Protection Zone | Hazard | Recommended Equipment | Technical Rationale |
| Respiratory | Particulate Dust | N95 (Minimum) or P100 Respirator.[1] | Prevents inhalation of solid particulates during weighing. If handling >10g or heating, use a Half-face respirator with OV/P100 cartridges . |
| Dermal (Hand) | Solid Handling | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil). | Nitrile provides excellent resistance to solids. Double gloving allows immediate doffing of the outer layer upon contamination without exposing skin. |
| Dermal (Hand) | Solution Handling | Silver Shield® (Laminate) or Viton® . | If dissolved in halogenated solvents (DCM, Chloroform) or Ketones (Acetone), nitrile degrades rapidly. Laminate liners are essential for spill cleanup. |
| Ocular | Dust/Splash | Unvented Chemical Goggles . | Standard safety glasses are insufficient for potential lachrymators. Unvented goggles prevent vapor/dust entry. |
| Body | Particulate/Splash | Tyvek® Lab Coat (or sleeve covers). | Cotton lab coats can retain dust. Tyvek provides a non-porous barrier against lipophilic dusts. |
Operational Workflow (Visualized)
The following diagram outlines the logical flow for handling this compound, emphasizing the "Clean-to-Dirty" transition.
Figure 1: Operational workflow ensuring containment from risk assessment to disposal.
Detailed Operational Protocol
Phase A: Preparation & Weighing
-
Engineering Control: All operations must occur inside a certified Chemical Fume Hood.
-
Static Management: Halogenated aromatic powders are often prone to static charge, causing them to "fly" and contaminate surfaces.
-
Action: Use an anti-static gun or ionizer bar inside the balance enclosure before transferring.
-
Action: Use a disposable anti-static weighing boat. Do not use weighing paper (high risk of spillage).
-
Phase B: Solubilization & Synthesis
-
Solvent Choice: When dissolving, be aware that the
group increases density. -
Reaction Safety: If using strong bases (e.g., NaH, LDA) to deprotonate the alpha-position (between the carbonyl and the bromophenyl ring), anticipate a mild exotherm.
-
Protocol: Add base slowly at 0°C.
-
-
Lachrymator Precaution: If heating the reaction, ensure the condenser is efficient (coolant < 5°C). Any escaping vapor may cause immediate eye tearing.
Phase C: Decontamination & Cleanup
-
Solvent Selection: Do NOT use water initially. The compound is highly lipophilic and insoluble in water.
-
Step 1: Wipe surfaces with a paper towel soaked in Acetone or Ethyl Acetate to solubilize residues.
-
Step 2: Follow with a soap and water wash to remove the solvent residue.
-
-
Waste Stream: All wipes, gloves, and weighing boats must go into Solid Hazardous Waste . Do not use regular trash.
Emergency Response & Disposal
Spill Response Logic
-
Minor Spill (< 5g):
-
Major Spill (> 5g or outside hood):
-
Evacuate the immediate area.
-
Allow dust to settle (15 mins).
-
Enter with Full-Face Respirator and Tyvek suit.[1]
-
Disposal Specifications
This compound contains both Bromine and Fluorine .
-
Classification: Halogenated Organic Waste.
-
Prohibition: Do NOT mix with acid waste streams (risk of HF or HBr generation if hydrolyzed).
-
Labeling: Must be clearly tagged as "Halogenated Solvent/Solid Waste" with the full chemical name.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
PubChem. (n.d.). Compound Summary: 2-Bromo-4'-(trifluoromethyl)acetophenone (Analogous Hazard Data). National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.
-
Sigma-Aldrich. (2023). Safety Data Sheet: 2-Bromo-4'-(trifluoromethyl)acetophenone. [1]
Sources
- 1. 2-Bromo-4'-(trifluoromethyl)acetophenone | C9H6BrF3O | CID 321979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
